2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 868370-41-6
VCID: VC4592503
InChI: InChI=1S/C17H15N3O3S/c1-10-8-9-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2C
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39

2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 868370-41-6

Cat. No.: VC4592503

Molecular Formula: C17H15N3O3S

Molecular Weight: 341.39

* For research use only. Not for human or veterinary use.

2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 868370-41-6

Specification

CAS No. 868370-41-6
Molecular Formula C17H15N3O3S
Molecular Weight 341.39
IUPAC Name 2-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C17H15N3O3S/c1-10-8-9-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3
Standard InChI Key OKJUPDYEQLUZHP-ZCXUNETKSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2C

Introduction

2-Nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound featuring a benzamide backbone linked to a benzothiazole moiety. This compound's synthesis involves multiple steps, typically conducted in solvents like ethanol or methanol to optimize yield and selectivity.

Synthesis and Chemical Reactivity

The synthesis of 2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps, often requiring controlled conditions to achieve optimal yields. The chemical reactivity of this compound is influenced by its functional groups, including the nitro and benzamide moieties.

Synthesis StepDescription
Starting MaterialsTypically involve benzamide derivatives and benzothiazole precursors
Reaction ConditionsConducted in solvents like ethanol or methanol at controlled temperatures
Yield OptimizationRequires careful control of reaction conditions to maximize yield and selectivity

Biological Activity and Applications

While specific biological activities of 2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are not detailed in available sources, compounds with similar structures often exhibit diverse biological properties. These can include antimicrobial, anti-inflammatory, or other pharmacological effects, depending on their structural features and functional groups.

Potential ApplicationDescription
Pharmacological EffectsMay exhibit antimicrobial or anti-inflammatory properties based on structural analogs
Chemical ResearchUsed in studies related to chemical reactivity and synthesis optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator